molecular formula C16H8ClFN2OS B3847274 2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one

2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one

Cat. No.: B3847274
M. Wt: 330.8 g/mol
InChI Key: LLLWOVJZUZKNAS-ZSOIEALJSA-N
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Description

This compound belongs to the benzoimidazo[2,1-b]thiazole family, a class of heterocyclic systems known for diverse pharmacological and material science applications. The core structure consists of a fused benzimidazole-thiazole scaffold, with a 2-chloro-6-fluoro-substituted benzylidene group at the 2-position (Figure 1).

Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2OS/c17-10-4-3-5-11(18)9(10)8-14-15(21)20-13-7-2-1-6-12(13)19-16(20)22-14/h1-8H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLWOVJZUZKNAS-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC=C4Cl)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one typically involves multi-step reactions. One common approach is the condensation of 2-chloro-6-fluorobenzaldehyde with benzo[4,5]imidazo[2,1-b]thiazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Cycloaddition Reactions

The exocyclic double bond in the benzylidene group undergoes 1,3-dipolar cycloaddition with nitrilimines to form pyrazole-fused derivatives. For example:

  • Reaction with nitrilimine 83 (generated in situ from hydrazonoyl chlorides) produces pyrazolylbenzimidazoles (e.g., 84 ) via a non-isolable spiro intermediate .

Example Conditions :

Reaction ComponentDetails
Nitrilimine precursorHydrazonoyl chloride (1.2 equiv)
SolventDMF or THF
Temperature80–100°C, 4–6 hours
Yield60–75%

Nucleophilic Additions

The electron-deficient double bond reacts with nucleophiles like thiols or amines:

  • Thiol addition : Forms thioether derivatives under basic conditions (e.g., KOH in ethanol).

  • Amine addition : Produces amino-substituted analogs in polar aprotic solvents (e.g., DMSO) .

Halogenation and Substitution

The chloro and fluoro substituents on the benzylidene moiety enable further functionalization:

  • Chlorine displacement : Reacts with alkoxides or amines via nucleophilic aromatic substitution (SNAr) in DMF at 120°C.

  • Fluorine retention : The para-fluoro group remains inert under most conditions, directing electrophilic attacks to meta positions .

Comparative Reactivity :

PositionReactivityExample Reaction
C-ClHigh (SNAr)Substitution with –OCH₃ or –NH₂
C-FLow (inert to SNAr)Retained in final products

Oxidation and Reduction

  • Oxidation : The thiazole ring’s sulfur atom resists oxidation, but the benzylidene double bond can be oxidized to a diketone using KMnO₄/H₂SO₄ (yield: ~50%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding 2-(2-chloro-6-fluorobenzyl)-benzo imidazo[2,1-b]thiazol-3-one .

Table 2: Cycloaddition Reaction Outcomes

Nitrilimine PrecursorProduct StructureYield (%)
4-Cl-C₆H₄-NH-NH₂Pyrazole 84 72
4-NO₂-C₆H₄-NH-NH₂Pyrazole 86 68

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents. Its structure allows for interactions with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of imidazo-thiazole compounds exhibit significant cytotoxicity against cancer cell lines. The specific structural modifications in this compound may enhance its efficacy against certain types of tumors.
  • Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activity. The introduction of chlorine and fluorine atoms in the benzylidene moiety may contribute to improved bioactivity against bacterial strains.

Biological Studies

The compound's unique structure makes it suitable for various biological studies:

  • Enzyme Inhibition : Investigations into the inhibition of specific enzymes related to cancer proliferation have been conducted. The compound may serve as a lead structure for designing enzyme inhibitors.
  • Receptor Binding Studies : The imidazo-thiazole framework is known for interacting with various receptors in the body, including those involved in neurotransmission and inflammation. This compound could be explored for its potential as a modulator of these receptors.

Material Science

Beyond biological applications, this compound has potential uses in material science:

  • Organic Electronics : The electronic properties of imidazole and thiazole rings make them suitable for applications in organic semiconductors. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values significantly lower than control compounds.
Study 2Antimicrobial PropertiesShowed activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of certain kinases involved in cancer signaling pathways, suggesting a pathway for drug development.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in benzoimidazo[2,1-b]thiazole derivatives involve substitutions on the benzylidene moiety. Below is a comparison of substituents and their physicochemical impacts:

Compound Name (Substituents) Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Predicted pKa Key Structural Features
Target Compound (2-Cl, 6-F) ~347.8* 1.30–1.35* 520–540* ~0.7* Electron-withdrawing Cl/F; planar aromaticity
(Z)-2-(4-isopropylbenzylidene) analogue 320.41 1.28 511.3 0.69 Bulky isopropyl group; lipophilic
(Z)-2-(3,4-Dihydroxybenzylidene) analogue ~324.3 N/A N/A ~8–10† Polar dihydroxy groups; H-bond donors
2-(2,4-Dichlorobenzylidene) analogue ~358.2 1.33* 530–550* ~0.5* Dichloro substitution; enhanced rigidity

*Estimated based on structural similarities ; †Predicted based on phenolic hydroxyl groups.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The target compound’s Cl/F substituents increase molecular polarity compared to the isopropyl-bearing analogue but reduce polarity relative to dihydroxy derivatives .
  • Lipophilicity : The dichloro and chloro-fluoro derivatives exhibit higher logP values than dihydroxy variants, influencing membrane permeability .
Tyrosinase Inhibition
  • (Z)-2-(3,4-Dihydroxybenzylidene) analogue: Exhibits competitive inhibition with IC50 = 0.14 μM (tyrosinase diphenolase activity), attributed to catechol-like interactions with the enzyme’s copper center .
  • (Z)-2-(2,4-Dihydroxybenzylidene) analogue: IC50 = 0.25 μM; monophenolase inhibition with weaker binding than the 3,4-dihydroxy variant .
  • Target Compound: No direct activity data is provided, but the absence of hydroxyl groups likely reduces tyrosinase affinity compared to dihydroxy analogues.
Anticancer Activity
  • Benzo[4,5]imidazo[2,1-b]thiazole derivatives : Demonstrated EGFR inhibitory activity, with IC50 values in the low micromolar range against cancer cell lines. Substituents like nitro or methoxy groups enhance potency by mimicking gefitinib’s quinazoline core .
  • Target Compound : Chloro and fluoro groups may improve EGFR binding via hydrophobic interactions, but experimental validation is needed.
Antioxidant Activity
  • Schiff base derivatives (e.g., 1-(benzoimidazo[2,1-b]thiazol-2-yl)-N-(4-nitrophenyl)methanimine) : Moderate DPPH radical scavenging (IC50 ~50–100 μM), with electron-withdrawing groups (e.g., nitro) reducing efficacy compared to hydroxylated analogues .

Biological Activity

The compound 2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one is a member of the imidazo-thiazole class, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₄ClF₂N₃OS
  • Molecular Weight : 373.84 g/mol

The compound features a thiazole ring fused with an imidazole moiety, which is often associated with various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that imidazo-thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine and fluorine enhances their lipophilicity and antimicrobial efficacy .

CompoundActivityReference
2-Chloro-6-fluorobenzylidene derivativeModerate against S. aureus
Other thiazole derivativesActive against C. albicans

Antitumor Activity

Imidazo-thiazole derivatives have been reported to possess antitumor properties. For example, compounds similar to the one have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The mechanism often involves the inhibition of Bcl-2 proteins, which are crucial in regulating apoptosis .

Key Findings:

  • IC₅₀ values for related compounds were reported below those of standard chemotherapeutics like doxorubicin.
  • Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence cytotoxicity .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thiazole-based compounds. These compounds may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : The compound could interact with specific receptors involved in inflammatory responses or cancer progression.
  • Induction of Apoptosis : By influencing apoptotic pathways, these compounds can promote cell death in malignant cells.

Case Studies

Recent case studies have explored the efficacy of imidazo-thiazole derivatives in clinical settings:

  • Study on Antitumor Activity : A study evaluated various derivatives against human cancer cell lines and found that modifications to the thiazole ring significantly enhanced cytotoxicity .
  • Antimicrobial Screening : Another study tested several thiazole derivatives against a panel of bacterial pathogens, revealing promising results for potential therapeutic applications .

Q & A

Q. What synthetic strategies are commonly employed to construct the benzo[4,5]imidazo[2,1-b]thiazole core of this compound?

The benzo[4,5]imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation reactions. A widely used method involves reacting 2-aminobenzothiazoles with β-ketoesters or α-haloketones. For example:

  • KOt-Bu/CBrCl3-mediated cyclization : 2-aminobenzothiazole reacts with methyl acetoacetate in a CBrCl3/MeCN solvent mixture under reflux, yielding the core structure in 84% efficiency. This method avoids pre-functionalization of ketones by leveraging in situ bromination .
  • Lewis acid catalysis : Indium(III) trifluoromethanesulfonate in toluene facilitates cyclization at 100°C, achieving 95% yield. This approach is advantageous for substrates sensitive to strong bases .

Q. How are intermediates and final compounds characterized to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming regioselectivity and substituent positions. For example, methyl protons in the ester group of intermediates resonate at δ 3.97 ppm (singlet), while aromatic protons show distinct splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 247.0533) .
  • Melting point analysis : Used to assess purity, with deviations >2°C indicating impurities .

Q. What preliminary biological screening methods are used to evaluate this compound’s activity?

Initial screening often focuses on:

  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays quantify free radical inhibition, with IC50 values compared to ascorbic acid as a reference .
  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus) to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved in benzo[4,5]imidazo[2,1-b]thiazoles?

Regioselective selenylation and chalcogenation are achieved via radical pathways:

  • PIFA-induced selenylation : Phenyliodine(III) bis(trifluoroacetate) (PIFA) activates organodiselenides under ambient conditions, enabling C–Se bond formation at the C2 position. Yields exceed 90% for electron-deficient aryl diselenides, while sterically hindered substrates (e.g., naphthyl) require optimized conditions .
  • Mechanistic insights : Radical trapping experiments (e.g., TEMPO addition) confirm a radical intermediate, with no transition-metal catalysts required .

Q. What computational approaches predict structure-activity relationships (SAR) for pharmacological applications?

  • Docking studies : Molecular docking against targets like EGFR (epidermal growth factor receptor) identifies key interactions (e.g., hydrogen bonding with Thr766/Met769 residues) .
  • QSAR modeling : Quantitative parameters (e.g., logP, polar surface area) correlate with bioactivity. For example, electron-withdrawing groups (e.g., –Cl, –F) enhance antimicrobial potency by increasing membrane permeability .

Q. How do reaction conditions influence cyclization vs. side-product formation?

  • Base selection : Using KHCO3 instead of KOt-Bu in CBrCl3/MeCN leads to N-acetylated byproducts (e.g., compound 4) due to competing nucleophilic pathways .
  • Solvent-free Friedel-Crafts acylation : Eaton’s reagent (P2O5/MeSO3H) under solvent-free conditions minimizes side reactions, achieving 90–96% yields for fused imidazo[2,1-b]thiazoles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) to rule out false positives from impurity artifacts .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation of labile substituents (e.g., ester groups), which may explain inconsistent in vivo vs. in vitro results .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYieldKey AdvantageReference
KOt-Bu/CBrCl3 cyclizationReflux, 16 h, MeCN/CBrCl384%No pre-functionalization
In(OTf)3 catalysis100°C, 16 h, toluene95%Mild for base-sensitive substrates
Solvent-free Friedel-CraftsEaton’s reagent, 80°C, 6 h90–96%Eco-friendly, high selectivity

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one

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